(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone features a unique structural framework combining a 1,2,3-triazole ring, a strained azetidine (four-membered) ring, and a morpholinosulfonyl-substituted phenyl group. The triazole moiety is a well-established pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability . The morpholinosulfonyl group is a polar substituent that improves solubility and may modulate pharmacokinetic properties, such as bioavailability and blood-brain barrier penetration . While direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate diverse therapeutic activities, including anticancer, antiangiogenic, and immunomodulatory effects .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c22-16(19-11-14(12-19)21-6-5-17-18-21)13-1-3-15(4-2-13)26(23,24)20-7-9-25-10-8-20/h1-6,14H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWTDLAPDTYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the formation of the triazole ring, followed by the construction of the azetidine ring, and finally the introduction of the morpholinosulfonyl group. Common synthetic methods for these types of compounds include:
Click Chemistry: The triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Azetidine Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Sulfonylation: The morpholinosulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or azetidine rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the triazole or azetidine rings, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and azetidine structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone demonstrate activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
Case Study Example:
A study published in RSC Advances highlighted that triazole-containing compounds exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for further development as antibacterial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. Notably, compounds with similar structural motifs have shown promising results in inhibiting tumor growth.
Case Study Example:
In vitro assessments conducted by the National Cancer Institute indicated that triazole derivatives displayed significant cytotoxicity against human tumor cell lines with average GI50 values around 15.72 µM . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.
Pharmacological Insights
The presence of the morpholino sulfonamide group in the structure enhances solubility and bioavailability, which are critical factors for drug development. Additionally, the triazole ring contributes to the compound's ability to interact with biological targets effectively.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Bioactivity
The table below highlights key structural and functional differences between the target compound and similar triazole-containing derivatives:
Key Observations:
- Azetidine vs. Larger Rings: The azetidine core in the target compound and may enhance binding specificity due to restricted rotation, whereas five- or six-membered rings (e.g., thiadiazole in ) offer greater conformational flexibility.
- Morpholinosulfonyl Group: This substituent is distinct from simpler sulfonamides (e.g., phenylsulfonyl in ) and may improve solubility and target engagement compared to hydrophobic groups.
- Biological Activity: Triazole-thiadiazole/thiazole hybrids (e.g., 9b, 12a) show potent anticancer activity, suggesting that combining triazoles with sulfur-containing heterocycles enhances cytotoxicity .
Structure-Activity Relationships (SAR)
- Triazole Positioning: 1,4-Substituted triazoles (as in the target compound) are more metabolically stable than 1,5-isomers .
- Sulfonyl Groups: Sulfonamide-containing compounds (e.g., ) often target enzymes like carbonic anhydrase or kinases. The morpholino moiety may enhance water solubility and reduce toxicity compared to aryl sulfonamides.
- Azetidine vs.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, an azetidine moiety, and a morpholinosulfonyl group. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.38 g/mol. The presence of the triazole and azetidine rings is notable for their roles in drug design, often enhancing the pharmacological properties of compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.38 g/mol |
| CAS Number | 2034431-00-8 |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit antimicrobial activity against a range of pathogens. The triazole moiety is known to interfere with the biosynthesis of ergosterol in fungi, making it a target for antifungal agents. In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Triazoles have been investigated for their ability to inhibit specific cancer cell lines by targeting pathways such as PI3K/Akt signaling, which is crucial in cell proliferation and survival. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells .
The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to therapeutic effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to This compound displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.
Study 2: Anticancer Potential
In another study focusing on anticancer properties, a series of triazole-containing compounds were tested against various cancer cell lines. The results showed that these compounds could significantly reduce cell viability in breast and lung cancer models, suggesting that modifications to the triazole structure could enhance potency.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Click Chemistry (CuAAC) : Copper-catalyzed azide-alkyne cycloaddition to form the triazole ring .
- Azetidine Functionalization : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
- Sulfonylation : Installation of the morpholinosulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or DIPEA) .
- Key optimization parameters include solvent choice (DMSO, DMF), temperature control (0–80°C), and catalyst selection (CuSO₄/Na ascorbate for triazole formation) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve azetidine protons (δ 3.0–4.5 ppm), triazole protons (δ 7.5–8.5 ppm), and sulfonyl/morpholine signals .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in stereochemistry .
Q. What biological targets are associated with this compound’s structural motifs?
- Methodological Answer :
- Kinase Inhibition : The triazole-azetidine scaffold mimics ATP-binding motifs in kinases (e.g., EGFR, CDK2) .
- GPCR Modulation : The morpholinosulfonyl group may target serotonin or dopamine receptors .
- Antimicrobial Activity : Analogous sulfonyl-triazole derivatives disrupt bacterial membrane proteins .
Advanced Research Questions
Q. How can reaction yields be optimized for the CuAAC step in synthesizing the triazole core?
- Methodological Answer :
- Catalyst System : Use CuI with TBTA (tris(benzyltriazolylmethyl)amine) to enhance regioselectivity (1,4- vs. 1,5-triazole) .
- Solvent Screening : Polar aprotic solvents (e.g., t-BuOH/H₂O mixtures) improve reaction kinetics .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 min vs. 24 hr) while maintaining >90% yield .
Q. How can structural ambiguities in the azetidine-morpholine linkage be resolved computationally?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict NMR/IR spectra .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the azetidine ring in solution .
- Docking Studies (AutoDock Vina) : Validate binding poses with kinase targets (e.g., PDB: 1M17) to correlate structure-activity relationships (SAR) .
Q. What strategies address contradictions in biological assay data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Replication : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid compound degradation .
- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify cross-reactivity .
Q. How can SAR studies improve the selectivity of this compound for kinase targets?
- Methodological Answer :
- Scaffold Hopping : Replace azetidine with pyrrolidine or piperidine to modulate steric bulk .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding affinity .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
